An In-depth Technical Guide to the Chemical Properties of Benz(j)aceanthrylene
An In-depth Technical Guide to the Chemical Properties of Benz(j)aceanthrylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(j)aceanthrylene (B[j]A), a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest to researchers in the fields of toxicology, pharmacology, and environmental science. As a product of incomplete combustion of organic materials, its presence in the environment raises concerns due to its classification as a possible human carcinogen (IARC Group 2B)[1]. This technical guide provides a comprehensive overview of the chemical and physical properties of Benz(j)aceanthrylene, its metabolic activation, and the experimental protocols used to assess its biological activity.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of Benz(j)aceanthrylene is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂ | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Molecular Weight | 252.31 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| CAS Registry Number | 202-33-5 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Appearance | Not explicitly stated in search results. | |
| Melting Point | 170-171 °C | --INVALID-LINK-- |
| Boiling Point (calculated) | 766.84 K (493.69 °C) | --INVALID-LINK--[3] |
| Water Solubility (calculated) | log10WS = -7.74 (mol/L) | --INVALID-LINK--[3] |
| Octanol-Water Partition Coefficient (calculated) | logP = 5.630 | --INVALID-LINK--[3] |
| Synonyms | Cholanthrylene, Benz[4][5]aceanthrylene, Naphth[2,1-d]acenaphthylene | --INVALID-LINK--[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for Benz(j)aceanthrylene, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectra, were not available in the public domain resources accessed. However, the biotransformation of Benz(j)aceanthrylene has been studied using UV, mass, and ¹H-NMR spectroscopy to identify its metabolites[6]. For reference, the NIST WebBook provides a mass spectrum for the related compound, 3-methyl-benz(j)aceanthrylene[6].
Metabolic Activation and Genotoxicity
Benz(j)aceanthrylene requires metabolic activation to exert its genotoxic effects. The primary route of metabolism involves cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, forming adducts.
Metabolic Pathways
The metabolism of Benz(j)aceanthrylene has been investigated using rat liver S9 fractions and isolated hepatocytes[6][7]. These studies have identified several key metabolites, indicating two major activation pathways: the bay-region diol-epoxide route and the cyclopenta-ring oxide route[8]. The major metabolite formed is the trans-B[j]A-1,2-dihydrodiol, a product of cyclopenta-ring oxidation[7]. Further metabolism can lead to the formation of diol epoxides, which are highly reactive and can form covalent adducts with DNA[8].
DNA Adduct Formation
The formation of DNA adducts is a critical step in the initiation of carcinogenesis. Studies have shown that Benz(j)aceanthrylene forms two major groups of DNA adducts resulting from the interaction of B[j]A-1,2-oxide and a bay-region diol-epoxide with deoxyguanosine (dG) and deoxyadenosine (dA) residues in DNA[8]. The bay-region diol-epoxide route is considered the more significant pathway for DNA adduct formation[8].
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization and toxicological evaluation of Benz(j)aceanthrylene.
Metabolism Studies with Rat Liver S9 Fraction
Objective: To identify the metabolites of Benz(j)aceanthrylene produced by liver enzymes.
Methodology:
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Preparation of S9 Fraction: Liver S9 fractions are prepared from rats induced with Aroclor-1254 or phenobarbital to increase the activity of metabolic enzymes[7].
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Incubation: Benz(j)aceanthrylene is incubated with the liver S9 fraction in the presence of an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
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Extraction: After incubation, the reaction is stopped, and the metabolites are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
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Analysis: The extracted metabolites are then separated and identified using techniques such as high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy[6][7].
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of Benz(j)aceanthrylene and its metabolites.
Methodology:
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Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
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Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.
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Exposure: The bacterial strains are exposed to various concentrations of Benz(j)aceanthrylene on a minimal glucose agar plate.
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Incubation: The plates are incubated at 37°C for 48-72 hours.
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Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Cell Viability and DNA Damage Assays in HepG2 Cells
Objective: To evaluate the cytotoxicity and genotoxicity of Benz(j)aceanthrylene in a human liver cell line.
Methodology:
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Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.
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Exposure: The cells are treated with various concentrations of Benz(j)aceanthrylene for a specified period (e.g., 24 or 48 hours).
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Cell Viability Assay (MTT Assay):
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After treatment, the cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
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Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized.
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The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.
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DNA Damage Assessment (Comet Assay):
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Treated cells are embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
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The slides are subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet" tail.
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The DNA is stained with a fluorescent dye, and the intensity of the comet tail relative to the head is quantified to measure the extent of DNA damage.
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Conclusion
Benz(j)aceanthrylene is a genotoxic PAH that undergoes metabolic activation to reactive intermediates capable of forming DNA adducts. This technical guide has summarized its key chemical and physical properties and provided an overview of the experimental protocols used to study its metabolism and toxicity. The provided information serves as a valuable resource for researchers and professionals working to understand the health risks associated with exposure to this and other related polycyclic aromatic hydrocarbons. Further research is warranted to obtain detailed experimental spectroscopic data to facilitate its unambiguous identification and characterization in complex environmental and biological matrices.
References
- 1. Benz(j)aceanthrylene | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benz[j]aceanthrylene [webbook.nist.gov]
- 3. Benz[j]aceanthrylene (CAS 202-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Potentiation of DNA adduct formation in HL-60 cells by combinations of benzene metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA adduct formation, metabolism, and morphological transforming activity of aceanthrylene in C3H10T1/2CL8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of the cyclopenta-fused polycyclic aromatic hydrocarbon benz[j]aceanthrylene in isolated rat liver cell: identification of nine new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphological transformation and DNA adduct formation by benz[j]aceanthrylene and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
